Triperiden

描述

Historical Context of Triperiden's Academic Development and Early Discoveries

Early academic interest in this compound appears to have included investigations into its effects on biological systems. Research published in the 1980s highlighted the antiviral activity of this compound (marketed as Norakin) and related anticholinergic antiparkinsonism drugs. nih.govnih.gov Studies at that time demonstrated that this compound inhibited influenza virus replication in cell culture by preventing virus entry. researchgate.net Further research in the mid-1980s explored the influence of Norakin on the reproduction of influenza A and B viruses. nih.gov These early discoveries pointed towards biological activities of this compound beyond its known anticholinergic effects, specifically its interaction with viruses.

Evolution of Research Perspectives on this compound's Biological Activities

The initial discovery of this compound's antiviral activity led to a shift in research focus, expanding beyond its anticholinergic properties. Subsequent studies aimed to understand the mechanisms behind its effect on influenza viruses. It was determined that influenza viruses selected for resistance to Norakin contained sequence changes in their hemagglutinin (HA), with some changes being identical to those found in HA of viruses resistant to amantadine. researchgate.net This suggested that HA was a target sensitive to this compound. google.com Research indicated that this compound effectively inhibits the fusion activity of the influenza A virus, thereby preventing viral entry into host cells, and that it acts at an early stage of viral replication. Its mechanism was understood to involve blocking the early stages of the viral infectious cycle, specifically inhibiting the primary transcription of influenza viruses. This action was noted as distinct from other antiviral agents like rimantadine (B1662185) and amantadine, which target different stages of viral replication. Some research proposed that this compound's interaction with HA might be indirect, potentially mediated by an increase in the internal pH in the pre-lysosomal compartment. nih.gov However, strains resistant to Norakin have also been described. nih.gov More recent perspectives continue to categorize this compound as an example of a fusion inhibitor that blocks influenza infection by non-specifically increasing endosome pH, thereby elevating the energy barrier for endosome acidification and preventing the necessary HA conformational change for virus fusion. plos.orgsemanticscholar.org

Significance of this compound as a Model Compound in Chemical Biology Studies

This compound's distinct biological activities and its relatively well-characterized interactions have made it a valuable model compound in chemical biology studies. Chemical biology utilizes small molecules as tools to probe and understand biological systems at a mechanistic and molecular level. epfl.chdkfz.de this compound, with its ability to interfere with specific viral processes like membrane fusion plos.orgsemanticscholar.org and its interaction with targets like hemagglutinin researchgate.netgoogle.com, serves as an example of how a small molecule can be used to dissect complex biological pathways. Its use in studies comparing its efficacy with other antiviral agents or investigating resistance mechanisms highlights its role in understanding drug-target interactions and the dynamics of biological systems under chemical perturbation. The study of this compound derivatives also contributes to the field by exploring how structural modifications can influence biological activity and potentially overcome issues like resistance. nih.gov This aligns with the chemical biology approach of using chemical structures to explore modifications that could enhance desired properties or reduce undesirable ones.

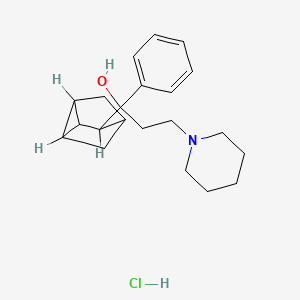

Structure

3D Structure of Parent

属性

IUPAC Name |

1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO.ClH/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20;/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSIZQMXQQXDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932778 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-17-5, 33068-73-4 | |

| Record name | 1-Piperidinepropanol, α-phenyl-α-tricyclo[2.2.1.02,6]hept-3-yl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triperiden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinium, 1,1-dimethyl-4-(diphenylmethoxy)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPERIDEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WJ53288E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies of Triperiden

Foundational Synthetic Routes for Triperiden

Traditional synthesis of this compound often relies on established organic reactions to assemble the core structure.

Grignard Reagent-Mediated Alkylation Approaches

A foundational synthetic route for this compound involves the use of Grignard reagents. One such approach begins with the reaction of 3-tricyclo[2.2.1.0²,⁶]heptylmagnesium chloride with 1-azabicyclo[3.3.0]octan-5-one. This reaction, typically conducted in diethyl ether at low temperatures (−5°C to 0°C), facilitates nucleophilic addition to form a tertiary alcohol backbone . Stirring is then continued at a higher temperature, such as 20°C . The workup often involves quenching with saturated ammonium (B1175870) chloride solution, extraction with ether, and subsequent purification .

Another Grignard-based step involves the introduction of the phenyl group. This can be achieved by reacting an intermediate ketone, such as (1-azabicyclo[3.3.0]octan-5-yl)-1-(2-tricyclo[3.3.1.1³,⁷]decyl)methan-1-one, with an aryl Grignard reagent like phenylmagnesium bromide. This reaction is typically carried out in tetrahydrofuran (B95107) (THF) at low temperatures (−30°C to −40°C) and then stirred at 20°C for an extended period, such as 18 hours. . The product is often quenched with saturated NH₄Cl, adjusted to an alkaline pH with NaOH, and extracted . Recrystallization can be used for purification .

Stereoselective Synthesis and Diastereomer Separation

The Grignard addition step in the foundational synthesis can lead to the formation of diastereomers. For instance, the reaction of 3-tricyclo[2.2.1.0²,⁶]heptylmagnesium chloride with 1-azabicyclo[3.3.0]octan-5-one has been reported to yield two diastereomers: a major (1R,3S) and a minor (1R,3R) product. . This stereoselectivity is attributed to steric hindrance during the Grignard addition, which favors the formation of the thermodynamically more stable diastereomer .

Separation of these diastereomers is often necessary to obtain the desired product with high purity. Silica gel chromatography is a common method employed for this separation . Modern techniques like HPLC with chiral columns can also be used to achieve high enantiomeric excess, exceeding 99% .

The norbornene moiety within this compound also exhibits stereoisomerism, specifically exo and endo isomers . The exo isomer is reported to predominate in pharmacologically active forms .

Advanced Synthetic Approaches to this compound

Beyond traditional methods, advanced techniques have been explored to improve the efficiency and environmental profile of this compound synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has been investigated to accelerate reaction times in the synthesis of this compound or related compounds google.com. This technique can reduce reaction times from hours to minutes . For example, cyclization steps involving piperidine (B6355638) derivatives have shown high conversion rates (85%) in a short time (15 minutes) when subjected to microwave conditions at 150°C . Advantages reported for microwave-assisted synthesis include a reduction in byproduct formation and improved energy efficiency through reduced solvent usage .

Solvent-Free Mechanochemical Synthesis

Recent advancements include the development of solvent-free mechanochemical synthesis protocols for this compound precursors . This approach involves grinding solid reactants together, often using a ball mill, to induce chemical reactions without the need for organic solvents . Mixing 1-azabicyclo[3.3.0]octan-5-one with tricycloheptyl derivatives in a ball mill for 2 hours has been shown to yield this compound precursors with high purity (92%) .

Considerations for Scalable Production in Research Contexts

Scaling up the synthesis of this compound for research purposes involves several considerations, including cost-efficiency and waste management. Traditional Grignard routes can generate undesired diastereomers, necessitating costly chromatographic separation . Modern separation methods like HPLC can address this but add to the process complexity and cost .

Advanced methods like solvent-free mechanochemical synthesis offer potential advantages in terms of waste reduction, reportedly reducing hazardous waste by a significant percentage compared to traditional routes . The cost of raw materials and intermediates also plays a role in scalability .

Data Table: Comparison of Selected Synthetic Approaches (Illustrative)

| Synthetic Approach | Key Reaction/Step | Conditions | Reported Outcome (Example) | Notes |

| Foundational Grignard | Alkylation with tricyclo[2.2.1.0²,⁶]heptylmagnesium | Diethyl ether, -5°C to 0°C (addition), 20°C (stir) | Formation of tertiary alcohol, Diastereomers formed | Requires diastereomer separation |

| Foundational Grignard | Aryl addition with phenylmagnesium bromide | THF, -30°C to -40°C (addition), 20°C (stir, 18h) | Introduction of phenyl group, ~60-70% yield | Workup involves extraction and purification |

| Advanced Microwave-Assisted | Cyclization involving piperidine derivatives | Microwave irradiation, 150°C, 15 minutes | 85% conversion | Reduced reaction time, less byproduct |

| Advanced Mechanochemical | Reaction of ketone with tricycloheptyl derivative | Ball mill, 120 minutes, 30 Hz | 92% purity of precursor | Solvent-free, reduced hazardous waste |

Chemical Reaction Analysis and Optimization

Optimization of the chemical reactions involved in this compound synthesis is critical for improving yield, purity, and stereoselectivity, as well as reducing reaction time and minimizing byproduct formation. beilstein-journals.org Analysis of reaction parameters such as solvent, temperature, reaction time, and reagent stoichiometry is essential for identifying optimal conditions.

Traditional methods of reaction optimization often involve varying one parameter at a time, guided by intuition or basic experimental design. beilstein-journals.org However, modern approaches leverage high-throughput experimentation (HTE) and machine learning algorithms to explore the complex interactions between multiple reaction variables simultaneously. beilstein-journals.orgnih.gov These advanced techniques can significantly reduce the time and resources required to identify optimal reaction conditions. beilstein-journals.org

For example, studies on related synthetic processes have demonstrated the effectiveness of using real-time process analytical technology (PAT) tools, such as FTIR and Raman spectrometers, to monitor reaction kinetics, mechanisms, and pathways in situ. beilstein-journals.orgmt.com This data-rich environment, combined with chemometric modeling, allows for accurate prediction of reaction outcomes and the generation of response surfaces that illustrate the trade-offs between different objectives like yield and impurity levels. nih.govmt.com

Microwave-assisted synthesis has also been explored as a method to accelerate reaction times in the preparation of related compounds, reducing hours to minutes and potentially improving energy efficiency and reducing byproduct formation.

The stereochemical outcome of reactions, particularly the Grignard addition which can yield diastereomers, is a key area for analysis and optimization to improve the selectivity for the desired isomer. Techniques like chromatography are used for separation and purity assessment, with HPLC being a common method to confirm high purity (>98%).

Sustainable Synthesis and Waste Management Strategies in this compound Research

Sustainable synthesis and waste management are increasingly important considerations in the development of chemical processes, including the synthesis of pharmaceutical compounds like this compound. rts.comtriumvirate.com The goal is to minimize the environmental impact of the synthesis by reducing waste generation, using renewable resources, and employing energy-efficient methods. rts.comtriumvirate.comnrpbsxm.org

In this compound synthesis, traditional routes often utilize solvents like diethyl ether and require chromatographic purification steps, which can generate significant solvent waste. Sustainable approaches aim to mitigate this. Solvent-free methods, for instance, have been shown to reduce hazardous waste compared to traditional routes.

Strategies for sustainable synthesis include the exploration of alternative, greener solvents or solvent systems, reducing the amount of solvent used, and developing catalytic methods that minimize the need for stoichiometric reagents which can produce substantial byproducts. triumvirate.commdpi.com The optimization of reactions to maximize yield and selectivity directly contributes to waste reduction by minimizing the amount of unreacted starting materials, reagents, and byproducts that require disposal. mt.comtriumvirate.com

Waste management strategies in chemical synthesis research focus on the principles of reduction, reuse, and recycling. rts.comtriumvirate.com This involves assessing waste streams to identify opportunities for minimization at the source (source reduction), finding ways to recycle or recover valuable materials from waste, and ensuring that unavoidable waste is treated or disposed of in an environmentally responsible manner. triumvirate.comnrpbsxm.org

While specific detailed studies on sustainable synthesis and waste management exclusively for this compound synthesis are not extensively detailed in the provided search results, the general principles and techniques discussed in the context of organic synthesis optimization and sustainable waste management are applicable to the research and development of more environmentally friendly this compound production methods. beilstein-journals.orgnih.govrts.comtriumvirate.comnrpbsxm.orgmdpi.com

Data Table: Comparative Evaluation of Synthetic Methods (Illustrative based on search results)

| Method | Yield | Reaction Time | Stereoselectivity (Major:Minor) | Waste Reduction (vs. Traditional) |

| Traditional Grignard | 65% | 20 hours | 85:15 | - |

| Microwave-Assisted | 78% | 15 minutes | 92:8 | Potential (less solvent) |

| Solvent-Free Mechanochemical | 70% | 2 hours | 88:12 | Significant (60%) |

Data Table: Key Reaction Parameters for Traditional Grignard Synthesis Step

| Parameter | Value |

| Reactants | 3-tricyclo[2.2.1.0²,⁶]heptylmagnesium chloride, 1-azabicyclo[3.3.0]octan-5-one |

| Solvent | Diethyl ether |

| Temperature | -5°C to 0°C (addition), 20°C (stirring) |

| Workup | Saturated NH₄Cl quench, ether extraction, chromatography |

| Product | Tertiary alcohol diastereomers |

Molecular Mechanisms of Action of Triperiden

Elucidation of Antiviral Mechanism of Action

Triperiden exhibits antiviral activity against influenza viruses by interfering with crucial steps in their replication cycle. Its mechanism is distinct from some other antiviral agents.

Inhibition of Early Viral Infectious Cycle Stages

This compound's antiviral effect involves blocking the early stages of the viral infectious cycle. nih.gov Studies have indicated that it acts at an early stage of viral replication, preventing viral entry into host cells.

Targeting the Hemagglutinin Protein of Influenza Viruses

A key target of this compound's antiviral activity is the hemagglutinin (HA) protein of influenza viruses. glpbio.com Hemagglutinin is essential for the virus's ability to infect host cells, playing crucial roles in binding to host cell surface receptors and mediating the fusion between the viral envelope and the endosome membrane. nih.govnih.govexplorationpub.com this compound targets the hemagglutinin of influenza A virus, including the fowl plague virus (FPV). glpbio.commedchemexpress.comapexbt.com

Prevention of Hemagglutinin Conformational Change

This compound acts by inhibiting the conformational change in hemagglutinin that is triggered by the acidic pH within the endosome after the virus enters the host cell. glpbio.commedchemexpress.comapexbt.com This low-pH induced conformational change is necessary for the subsequent steps of viral entry. nih.govmdpi.com By interfering with this change, this compound elevates the energy barrier for endosome acidification, which is required for HA conformational change and subsequent virus fusion. nih.govsemanticscholar.org

Disruption of Hemagglutinin-Mediated Membrane Fusion

The inhibition of the hemagglutinin conformational change by this compound disrupts the process of hemagglutinin-mediated membrane fusion. medchemexpress.com This fusion between the viral envelope and the endosomal membrane is a critical step for the release of the viral genome into the host cell cytoplasm. nih.gov By preventing this fusion, this compound effectively blocks viral entry into host cells.

Inhibition of Primary Viral Transcription

This compound's mechanism also involves preventing the primary transcription of influenza viruses. Primary transcription is an early step in the influenza viral life cycle where the viral RNA genome is transcribed into messenger RNA (mRNA) by the viral RNA polymerase. nih.gov This mRNA is then translated into viral proteins necessary for replication. nih.gov By inhibiting primary transcription, this compound blocks the initial production of viral components required for further replication.

Distinctiveness of this compound's Antiviral Mechanism Compared to Other Agents

This compound's antiviral mechanism, particularly its action on hemagglutinin and inhibition of primary transcription, differentiates it from other antiviral agents like rimantadine (B1662185) and amantadine. Amantadine and rimantadine, for instance, primarily target the M2 ion channel of influenza A virus, interfering with viral uncoating. wikipedia.orgmims.comnih.govmims.com This distinct mechanism of action makes this compound a unique antiviral agent.

Exploration of Anticholinergic Mechanism of Action

The anticholinergic effects of this compound are predominantly mediated through its interaction with muscarinic acetylcholine (B1216132) receptors in the nervous system.

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

This compound functions as an antagonist at muscarinic acetylcholine receptors, meaning it binds to these receptors and prevents the action of acetylcholine, the endogenous neurotransmitter that normally activates them. wikipedia.orgnih.gov Muscarinic receptors are G protein-coupled receptors (GPCRs) that play diverse roles in both the central and peripheral nervous systems, influencing functions such as heart rate, digestion, and neuronal signaling. wikipedia.orgnih.govfrontiersin.org By blocking mAChRs, this compound reduces the activation of the parasympathetic nervous system and affects central cholinergic activity. wikipedia.orgnih.gov The mAChR family consists of five subtypes (M1-M5), which couple to different G proteins (M1, M3, M5 to Gq/11; M2, M4 to Gi/o) and mediate distinct physiological responses. nih.govbiorxiv.org Antagonism of these receptors by agents like this compound can impact various physiological processes. wikipedia.orgnih.gov

Structural Basis for mAChR Affinity

The chemical structure of this compound, which includes a bicyclic heptene (B3026448) moiety and a piperidine (B6355638) ring, contributes to its affinity for muscarinic acetylcholine receptors. Studies on the structural basis of ligand binding to mAChRs, particularly the M2 and M3 subtypes, have shown that the orthosteric binding site where antagonists like this compound bind is highly conserved across subtypes in both structure and sequence. researchgate.net This binding pocket is located within the transmembrane core of the receptor and involves extensive hydrophobic interactions with the ligand. researchgate.net The binding site is described as a large, solvent-accessible cavity with a "tyrosine lid" that partially occludes the orthosteric site from the extracellular environment. researchgate.net While specific structural data detailing this compound's exact binding pose was not found in the search results, the general principles of mAChR antagonist binding, involving interaction with conserved residues in the transmembrane domains, are likely applicable. researchgate.net

Investigations into Neurochemical Signaling Pathways

This compound's antagonism of mAChRs impacts neurochemical signaling pathways that are modulated by acetylcholine. Acetylcholine is a major neurotransmitter involved in numerous functions, including motor control, learning, and memory. frontiersin.orgyoutube.comjneuropsychiatry.org In conditions like Parkinsonism, an imbalance exists between acetylcholine and dopamine (B1211576) levels in the brain, often involving increased cholinergic activity. wikipedia.org By blocking central cholinergic activity via mAChR antagonism, this compound helps to rebalance (B12800153) these neurotransmitter levels. wikipedia.org While the search results highlight the role of acetylcholine in various neurochemical pathways and the impact of mAChR antagonists on these pathways frontiersin.orgyoutube.comjneuropsychiatry.org, specific detailed investigations solely focused on this compound's influence on these pathways at a granular neurochemical level were not extensively detailed beyond its primary action on mAChRs. However, the broad impact of muscarinic antagonism on cholinergic signaling is well-established. wikipedia.orgnih.gov

Interplay with Cellular and Biochemical Pathways

The interaction of this compound with mAChRs influences downstream cellular and biochemical pathways that are normally regulated by acetylcholine signaling. Muscarinic receptors are GPCRs, and their activation typically triggers intracellular signaling cascades involving G proteins. nih.govbiorxiv.org M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity. nih.govbiorxiv.org M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, reducing cyclic AMP levels and activating inwardly rectifying potassium channels. nih.govbiorxiv.org As an antagonist, this compound blocks these signaling cascades by preventing acetylcholine from binding and activating the receptors. This disruption of normal mAChR signaling can impact various cellular processes regulated by these pathways, including neuronal excitability, neurotransmitter release, and cellular metabolism. studysmarter.co.uknumberanalytics.comlumenlearning.com While the search results provide general information about biochemical and signaling pathways jneuropsychiatry.orgstudysmarter.co.uknumberanalytics.comlumenlearning.combmrb.iofrontiersin.orgnih.gov, specific detailed studies on how this compound's mAChR antagonism directly modulates a wide range of cellular and biochemical pathways were not prominently featured. However, the known downstream effects of mAChR blockade imply an impact on these pathways.

Preclinical Pharmacological Investigations of Triperiden

In Vitro Studies of Antiviral Efficacy

In vitro studies have been instrumental in elucidating the direct effects of Triperiden on influenza A virus replication and entry in cellular systems. These studies provide foundational data on the compound's antiviral potential at the cellular level.

Inhibition of Influenza A Virus Replication in Cellular Systems

Research indicates that this compound effectively inhibits the replication of influenza A virus in cellular systems. Studies have demonstrated that this compound acts at an early stage of viral replication. It has been shown to reduce influenza A and B replication by 60–80% at a concentration of 10 µM in in vitro studies, outperforming M2 inhibitors in resistant strains. The compound inhibits the primary transcription of influenza viruses, thereby preventing their replication.

Analysis of Viral Entry Prevention in Cell Cultures

This compound's mechanism of action involves blocking the early stages of the viral infectious cycle. Specifically, research indicates that the compound effectively inhibits the fusion activity of the influenza A virus, thus preventing viral entry into host cells. this compound is thought to interfere with hemagglutinin (HA)-mediated fusion processes critical for viral entry into host cells, potentially by nonspecifically increasing endosomal pH. plos.org Hemagglutinin is a key viral protein crucial for the virus's ability to infect host cells, and this compound targets this protein for its antiviral activity. glpbio.com It acts by inhibiting the conformational change in hemagglutinin at acidic pH, a step necessary for viral entry. glpbio.com

Investigation of Resistance Mechanisms in Viral Strains In Vitro

While this compound has shown efficacy, some strains of influenza have developed resistance to this compound in in vitro settings. this compound-resistant mutations have been mapped to the hemagglutinin (HA) protein. nih.gov This highlights the need for ongoing research into derivative compounds that may retain efficacy against resistant strains.

Preclinical Model Systems for Efficacy Evaluation

Preclinical evaluation of this compound's antiviral efficacy has utilized various model systems, ranging from cell cultures to animal models. These models are crucial for assessing the compound's activity in more complex biological environments before potential clinical investigation.

In Vitro Cell Culture Models for Efficacy

Cell culture models, such as MDCK cells, are commonly used for evaluating the antiviral efficacy of compounds like this compound. isirv.orgthno.orgresearchgate.net These models allow for the assessment of viral inhibition and other antiviral effects in a controlled cellular environment. In vitro cell-based assays have been used to determine the concentration at which this compound inhibits viral replication or cytopathic effect. thno.orgresearchgate.net Studies using MDCK cells have demonstrated this compound's ability to reduce influenza A and B replication.

In Vivo Animal Models for Pharmacological Activity

Animal models are essential for evaluating the pharmacological activity of antiviral compounds in a living system, providing insights into efficacy, distribution, and metabolism that cannot be obtained from in vitro studies. creative-diagnostics.comnih.govcreative-diagnostics.com While the provided search results primarily detail in vitro findings and the types of animal models used in antiviral research generally, one result mentions that this compound-treated mice showed delayed viral onset and reduced viral titers in brain tissue during lethal influenza challenges in in vivo studies. Mouse models, including those adapted for influenza A virus, are frequently utilized for preclinical antiviral testing. creative-diagnostics.comresearchgate.netnih.gov These models allow researchers to assess the compound's effect on disease progression, viral load, and survival in a living organism. creative-diagnostics.comresearchgate.net

Design and Validation of Animal Models for Preclinical Research

The design and validation of appropriate animal models are crucial steps in preclinical research to simulate aspects of human diseases and evaluate potential therapeutic agents like this compound. Various animal species, including rodents (rats and mice) and non-human primates, are utilized to model neurological conditions such as Parkinson's disease, which is relevant given this compound's use as an anti-parkinsonism drug. mdpi.comndineuroscience.comaginganddisease.orglu.senih.gov

Animal models for neurological disorders can be induced through different methods, including the administration of neurotoxins or genetic modifications. For instance, neurotoxins like 6-hydroxydopamine (6-OHDA) and MPTP are commonly used to induce dopaminergic neuronal loss, mimicking key features of Parkinson's disease in rodents. mdpi.comndineuroscience.comaginganddisease.orglu.senih.gov Genetic models involve manipulating genes associated with the disease pathology, such as those related to alpha-synuclein (B15492655) accumulation. mdpi.comaginganddisease.orglu.senih.gov Non-human primate models, while less frequently used due to ethical and practical considerations, can offer a closer resemblance to human motor symptoms and are valuable for evaluating potential therapies. mdpi.comlu.se

The validation of these models involves ensuring that they reliably reproduce relevant pathological and behavioral characteristics of the human disease. This includes assessing motor deficits, neuronal degeneration, and biochemical changes. mdpi.comaginganddisease.orglu.se Despite their importance, animal models have inherent limitations in fully replicating the complexity of human diseases and predicting clinical outcomes. nih.govfrontiersin.orgdrugdiscoverytrends.commdpi.comemulatebio.com The translation of findings from preclinical animal studies to human clinical success has historically faced challenges. nih.govfrontiersin.orgdrugdiscoverytrends.commdpi.comemulatebio.com While the search results discuss the general landscape of animal models in preclinical neurological research, specific details on the design and validation of animal models specifically for studying this compound were not extensively available within the provided information.

Assessment of Mechanistic Evidence in Preclinical Studies

Preclinical studies aim to elucidate the mechanisms by which a compound exerts its effects. For this compound, known mechanisms include its action as a tertiary amine anticholinergic agent with affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs). This anticholinergic activity is considered central to its effects in conditions like Parkinsonism.

Beyond its anticholinergic properties, this compound has also been noted for antiviral activity, particularly against influenza viruses. glpbio.com Research indicates that it can inhibit the multiplication of influenza viruses by targeting the hemagglutinin protein and preventing conformational changes necessary for viral entry into host cells. glpbio.com This suggests a distinct mechanism of action unrelated to its neurological effects.

In the broader context of preclinical research, assessing mechanistic evidence involves investigating the compound's interactions with specific molecular targets, its influence on cellular pathways, and its effects at the tissue and organ level. plos.orgmednexus.orgfrontiersin.org This can involve in vitro studies using cell cultures and ex vivo analysis of tissues from treated animals. drugdiscoverytrends.comemulatebio.com While the anticholinergic and antiviral mechanisms of this compound are mentioned, detailed preclinical studies specifically investigating other potential neurological mechanisms beyond mAChR binding were not prominently featured in the search results. The assessment of mechanistic evidence is crucial for understanding how a compound might exert a neuroprotective effect, for example, by influencing pathways related to neuronal survival, inflammation, or oxidative stress. mednexus.orgfrontiersin.org

Neuroprotective Effects in Preclinical Models

Neuroprotection refers to the preservation of neuronal structure and function, often in the context of neurodegenerative insults. This compound is recognized as an anticholinergic anti-parkinsonism drug. glpbio.com Parkinsonism is characterized by the degeneration of dopaminergic neurons in the substantia nigra. mdpi.comaginganddisease.org While anticholinergic medications like this compound are used to manage the motor symptoms associated with this neurodegeneration, their primary action is symptomatic relief by rebalancing neurotransmitter activity rather than directly preventing neuronal death.

Preclinical studies investigating neuroprotective effects typically aim to demonstrate that a compound can reduce neuronal loss or preserve neuronal function in models of neurological injury or disease. nih.govmdpi.commednexus.orgfrontiersin.orgexplorationpub.com These studies often involve inducing a neurotoxic insult or using genetic models of neurodegenerative conditions and then evaluating the extent of neuronal survival, synaptic integrity, or functional outcomes in treated versus control groups. mdpi.comaginganddisease.orglu.senih.govnih.govmdpi.comexplorationpub.com

Structure Activity Relationship Studies of Triperiden and Its Analogues

Identification of Key Pharmacophores for Biological Activity

Identifying key pharmacophores involves pinpointing the essential structural features of a molecule responsible for its biological activity. escholarship.orgmdpi.com While specific detailed pharmacophore models solely for Triperiden in its antiviral action are not extensively detailed in the provided search results, the core structure, including the bicyclic heptene (B3026448) moiety and the piperidine (B6355638) ring, is understood to contribute to its interaction with biological targets. Studies on related antiviral compounds and their pharmacophores highlight the importance of features like hydrophobic regions, planar or non-planar rings, and hydrogen bond donors/acceptors for effective binding to viral proteins like hemagglutinin (HA). mdpi.comresearchgate.net this compound's antiviral activity is linked to its ability to target influenza virus hemagglutinin, suggesting that structural elements facilitating this interaction constitute key pharmacophores. glpbio.com

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives are undertaken to explore how structural modifications impact its biological activity, aiming to enhance potency or modify receptor affinities. youtube.comCurrent time information in Bangalore, IN.windows.netnih.gov This process involves creating new compounds based on the this compound scaffold with specific alterations.

Structural Modifications for Enhanced Antiviral Properties

Structural modifications of this compound have been explored to enhance its antiviral properties, particularly against influenza viruses. Current time information in Bangalore, IN. This involves altering different parts of the molecule to improve its interaction with viral targets, such as hemagglutinin. For instance, the design and synthesis of novel tricyclic compounds based on the this compound structure have led to derivatives with potent anti-influenza A virus activity. nih.gov These modifications aim to optimize binding affinity and improve antiviral efficacy. nih.govCurrent time information in Bangalore, IN.

Exploration of Derivatives with Modified Receptor Affinities

Beyond antiviral activity, this compound is also known for its anticholinergic properties, acting on muscarinic acetylcholine (B1216132) receptors (mAChRs). The exploration of derivatives with modified receptor affinities would involve structural changes aimed at selectively enhancing or reducing affinity for specific receptor subtypes, although the provided context focuses more heavily on antiviral SAR. Studies on other compound classes demonstrate that structural modifications can significantly alter receptor binding profiles. nih.gov

Comparative Studies with Structurally Related Compounds

Comparative studies with structurally related compounds are crucial for understanding the specific contribution of different structural elements to this compound's activity. Current time information in Bangalore, IN.mdpi.comresearchgate.net By comparing the activity of this compound with analogues that have slight structural variations, researchers can deduce the importance of these features for biological effect. This compound derivatives have been compared to other classes of influenza inhibitors, highlighting distinct mechanisms of action and potential target interactions. nih.govresearchgate.netresearchgate.net These comparisons help to position this compound and its analogues within the broader landscape of antiviral agents and inform future design strategies. nih.govCurrent time information in Bangalore, IN.

Computational Chemistry Approaches for Triperiden Research

Molecular Docking Simulations for Target Binding Site Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the context of Triperiden, docking simulations are instrumental in understanding its interaction with its primary targets, the muscarinic acetylcholine (B1216132) receptors (mAChRs).

The process begins by obtaining the three-dimensional structures of the target receptors, often from crystallographic data in databases like the Protein Data Bank (PDB). youtube.com Docking algorithms then systematically sample a vast number of possible conformations and orientations of this compound within the receptor's binding site. chemrxiv.org These poses are then evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. nih.gov A more negative binding energy score indicates a stronger and more stable interaction between the ligand and the target protein. mdpi.com

For this compound, these simulations can identify the key amino acid residues within the muscarinic receptor that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the compound. nih.gov By analyzing these interactions, researchers can understand the structural basis of this compound's antagonism at these receptors. Molecular dynamics simulations can further refine these findings by simulating the dynamic nature of the protein-ligand complex over time, providing a more realistic view of its stability and interaction patterns. researchgate.netmdpi.com This detailed analysis is crucial for explaining its mechanism of action and for the rational design of new molecules with potentially higher affinity or selectivity. nih.govnih.gov

Illustrative Data: The following table presents hypothetical binding affinity scores for this compound with different muscarinic receptor subtypes, as might be generated from a molecular docking study.

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Muscarinic M1 | -9.8 | TYR 106, ASN 382, TRP 157 |

| Muscarinic M2 | -9.2 | ASP 103, TYR 403, TRP 422 |

| Muscarinic M3 | -9.5 | TYR 114, ASN 419, ILE 221 |

| Muscarinic M4 | -8.9 | TYR 105, THR 193, TRP 417 |

| Muscarinic M5 | -8.5 | PHE 181, ASN 390, TYR 112 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

In Silico Profiling for Drug-Target Interactions

In silico profiling is a computational strategy used to predict the interaction spectrum of a drug candidate across a wide range of biological targets. nih.govmdpi.com This approach is invaluable for identifying not only the intended therapeutic targets but also potential "off-targets" that could lead to adverse effects or provide opportunities for drug repurposing. mdpi.commit.edu

For this compound, target profiling can be conducted using two main approaches: ligand-based and structure-based methods. nih.gov

Ligand-based methods rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. nih.gov The chemical structure of this compound would be compared against databases of compounds with known target activities. A match could suggest that this compound might interact with the same targets.

Structure-based methods , such as panel docking, involve docking this compound against a large panel of different protein structures. nih.gov This can predict binding affinities across numerous potential targets, creating a comprehensive interaction profile. mdpi.com

Such an analysis for this compound could reveal previously unknown interactions with other G-protein coupled receptors (GPCRs), ion channels, or enzymes. Identifying these potential interactions early in the research process allows for targeted experimental validation, providing a more complete understanding of this compound's pharmacological profile. biorxiv.org

Illustrative Data: The table below shows a hypothetical target interaction profile for this compound generated through in silico screening.

| Target Class | Potential Target | Predicted Interaction | Confidence Score |

| GPCRs | Dopamine (B1211576) D2 Receptor | Antagonist | High |

| GPCRs | Histamine H1 Receptor | Antagonist | Medium |

| Ion Channels | Sigma-1 Receptor | Agonist | Medium |

| Enzymes | Acetylcholinesterase | Inhibitor | Low |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Advanced Modeling Techniques in this compound Discovery and Optimization

Beyond initial docking and profiling, advanced modeling techniques can be employed to refine and optimize compounds like this compound. mdpi.com A key method in this area is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govsysrevpharm.org

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sysrevpharm.orgyoutube.com To build a QSAR model for this compound analogues, researchers would first generate a dataset of structurally similar molecules with experimentally measured activities (e.g., binding affinity for the M1 receptor). Then, for each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, electronic properties) is calculated. mdpi.comnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity. sysrevpharm.org

The resulting QSAR model can be used to:

Predict the activity of new, unsynthesized analogues of this compound, saving time and resources. sysrevpharm.org

Identify which molecular properties are most important for the desired biological effect, providing crucial insights for optimizing the lead compound.

Guide the design of new this compound derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.

These advanced models are a cornerstone of modern medicinal chemistry, enabling a more rational and efficient approach to the discovery and optimization of therapeutic agents. mit.edumdpi.com

Illustrative Data: This table provides an example of the parameters that might be found in a QSAR model for this compound analogues targeting the M1 receptor.

| Parameter | Description | Contribution to Activity |

| Statistical Quality | ||

| R² (Goodness of fit) | 0.85 | N/A |

| Q² (Predictive ability) | 0.76 | N/A |

| Molecular Descriptors | ||

| LogP (Hydrophobicity) | A measure of lipophilicity. | Positive |

| TPSA (Topological Polar Surface Area) | Relates to membrane permeability. | Negative |

| Number of Rotatable Bonds | A measure of molecular flexibility. | Negative |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Analytical Methodologies for Triperiden Characterization in Research

Spectroscopic and Chromatographic Techniques for Triperiden Analysis

Spectroscopic and chromatographic methods are fundamental for the analysis and identification of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectrophotometry, and various chromatography methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are utilized.

Chromatographic methods, such as HPLC, have been employed for the identification and separation of this compound stereoisomers. nih.gov The separation of stereoisomers can also be achieved through fractional crystallization of their tartrates. nih.gov

Mass spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), is a sensitive analytical technique used for the identification and quantification of molecules. psu.edu It measures the abundance of molecules converted to ions and separates them based on their mass-to-charge ratio (m/z). psu.edu Fragmentation can occur, and a second analyzer determines the m/z ratio of the resulting fragments. psu.edu this compound, with a calculated [M+H]+ m/z of 312, shows a major fragment ion at m/z 98, corresponding to the 1-methylidenepiperidinium ion, a fragmentation pattern also observed in related compounds like trihexyphenidyl. dokumen.pub

NMR spectroscopy, particularly 1H NMR and 13C NMR, is vital for structural elucidation and verification of synthesized compounds. nih.govresearchgate.net IR and UV spectrometry in the visible spectrum are also used in spectroscopic analysis. researchgate.net

Methodologies for Assessing Purity and Identity of Synthesized this compound Compounds

Confirming the purity and identity of synthesized this compound is a critical step in research. Elemental analysis, 1H NMR spectroscopy, and chromatography-mass spectrometry are standard techniques used for this purpose. researchgate.net These methods help to verify the structure and assess the purity of the synthesized compounds. researchgate.net

Chromatographic techniques, including HPLC, are essential for separating and analyzing components within a sample, allowing for the assessment of purity. psu.edu Mass spectrometry, particularly LC-MS/MS, is a method of choice for small molecule identification and can be used to quantify known analytes and identify unknown molecules, even at very low concentrations. psu.edu High-resolution MS/MS spectral libraries containing data for compounds like this compound are used for accurate compound detection and identification in complex samples. sciex.com

The stability of this compound stereoisomers under different conditions, such as in acidic solutions, has been investigated using chromatographic methods. nih.gov Hydrolysis of this compound in acidic solutions can lead to the formation of isomeric products. nih.gov

Development of High-Throughput Screening Assays for this compound Activity

High-throughput screening (HTS) assays are developed to efficiently screen large libraries of compounds for potential biological activity. While the provided information does not detail specific HTS assays for this compound activity itself in a screening context, it does mention the use of HTS in the identification of other antiviral compounds based on the structure of this compound or targeting similar mechanisms. jst.go.jpnih.govunige.it

For example, novel tricyclic compounds based on the structure of this compound have been designed and prepared for the development of anti-influenza virus agents, and their antiviral activity was assessed using in vitro antiviral assays. jst.go.jp HTS methods, such as amplified luminescent proximity homogeneous assays (AlphaLISA), have been established to identify compounds that disrupt protein interactions relevant to viral entry, a mechanism that this compound is known to influence by targeting hemagglutinin. nih.govnih.gov These assays enable the rapid screening of large numbers of small molecules to find potential inhibitors. nih.gov

The development of such assays involves establishing robust and sensitive methods to measure the desired biological effect, allowing for the rapid evaluation of numerous compounds. nih.govunige.it

Enzyme and Receptor Interaction Research of Triperiden

Investigation of Triperiden's Interactions with Specific Enzymes

Studies have investigated how this compound interacts with specific enzymatic systems, focusing on its potential to inhibit or modulate their activity.

Enzyme Inhibition and Modulation Studies

This compound has been identified as an inhibitor of influenza virus multiplication. medchemexpress.com Its antiviral activity is linked to targeting the haemagglutinin (HA) protein of influenza viruses, such as the fowl plague virus (FPV). medchemexpress.com The proposed mechanism involves inhibiting the conformational change in haemagglutinin that is triggered at acidic pH, a crucial step for viral entry into host cells. medchemexpress.complos.org This suggests a modulation of the HA protein's function, preventing the necessary structural rearrangement for membrane fusion. This compound derivatives have also shown promise as effective antiviral compounds. nih.gov

Further research indicates that the inhibition of influenza virus replication by this compound may be attributed to its capacity to reduce the internal pH within the prelysosomal compartment. google.com By interfering with H+ pumping on the endosome membrane, these molecules can elevate the energy barrier required for endosome acidification. plos.org When the intra-endosomal pH does not reach the critical level, the conformational change of HA is prevented, thereby abolishing virus fusion. plos.org

Effect on Metabolic Enzyme Systems (e.g., Cytochrome P450)

While the primary focus of research on this compound's enzyme interactions has been on viral proteins like influenza haemagglutinin, its metabolism within the body involves enzymatic processes. Some sources indicate that this compound is metabolized by the liver, potentially involving cytochrome P450 (CYP) enzymes, leading to the formation of inactive metabolites. scribd.comslideshare.net Although specific detailed studies on this compound's inhibitory or inductive effects on particular CYP isoforms were not extensively found within the search results, the general pathway of liver metabolism by cytochrome P450 is mentioned in the context of its pharmacokinetics. scribd.comslideshare.net

Detailed Analysis of Receptor Binding Kinetics

This compound is known as an anticholinergic agent, indicating its interaction with acetylcholine (B1216132) receptors. scribd.comgoogle.com Specifically, it is described as a central parasympatholytic compound that acts by blocking acetylcholine receptors in the central nervous system (CNS). scribd.com This blockade is thought to partially restore the balance in neurotransmitter activity that is disrupted in conditions like parkinsonism, where there is decreased dopaminergic activity. scribd.com While the search results confirm its action on acetylcholine receptors, detailed quantitative analyses of its receptor binding kinetics, such as association and dissociation rates or specific binding affinities (Kd values) for different acetylcholine receptor subtypes, were not prominently featured. However, the concept of binding affinity is mentioned in the context of designing ligands for receptor binding sites in general research. escholarship.org

Beyond its anticholinergic activity, this compound's interaction with influenza virus haemagglutinin can also be considered in terms of binding. The binding of this compound or its derivatives to HA is central to its mechanism of inhibiting the conformational changes necessary for viral entry. medchemexpress.complos.org This interaction, while not a classical receptor-ligand binding in the pharmacological sense of host receptors, involves the compound binding to a viral protein target. Studies on influenza HA inhibitors, including this compound derivatives, focus on their ability to prevent HA-mediated fusion, which implies a binding event that stabilizes the prefusion conformation of HA or interferes with the structural rearrangements. researchgate.netresearchgate.net

Characterization of Allosteric and Orthosteric Binding Sites

Research into the binding sites of this compound, particularly concerning its interaction with influenza virus haemagglutinin, suggests that it may interact with specific regions on the protein. While the terms "allosteric" and "orthosteric" were not explicitly used in the context of this compound binding in the provided search results, studies on HA inhibitors in general explore different binding pockets. For instance, some inhibitors target the receptor binding pocket in the membrane-distal region of HA, which is the orthosteric site for sialic acid binding. nih.govproquest.comnih.gov However, targeting this site directly with small molecules can be challenging due to its characteristics. nih.govproquest.com

Other inhibitors, including some that prevent HA conformational changes, may bind to sites distinct from the primary receptor binding site. For example, some compounds are thought to occupy a conserved pocket within the HA2 domain, inhibiting membrane fusion by "locking" the bending state of HA2 during conformational rearrangement. researchgate.net This type of binding site, distinct from the primary functional site (sialic acid binding), could potentially be considered allosteric. This compound's proposed mechanism of inhibiting the low-pH triggered conformational change of HA suggests it interacts with the fusion machinery, which is located in the HA2 subunit. medchemexpress.complos.orgnih.gov The interaction leading to the stabilization of the prefusion conformation or interference with rearrangements implies binding to a site involved in these structural dynamics. While the precise characterization of this compound's binding site as strictly orthosteric or allosteric based solely on the provided search snippets is limited, the research on HA inhibitors points to the investigation of various binding pockets on the HA protein.

Broader Academic and Neuropharmacological Contexts of Triperiden Research

Triperiden as a Model Compound in Antagonist Pharmacology Research

This compound serves as a pertinent example in the study of receptor antagonism, specifically at muscarinic acetylcholine (B1216132) receptors (mAChRs). Its chemical composition, featuring a bicyclic heptene (B3026448) moiety and a piperidine (B6355638) ring, is recognized for its role in facilitating this interaction.

Receptor antagonists are defined by their ability to bind to a receptor without eliciting a functional response, thereby impeding the action of an agonist. sigmaaldrich.comwikipedia.org This characteristic distinguishes them as receptor blockers. sigmaaldrich.comwikipedia.org Antagonists exhibit affinity for their target receptors but lack intrinsic efficacy. sigmaaldrich.com this compound's classification as a muscarinic anti-cholinergic agent indicates its mechanism involves blocking the activity of acetylcholine at muscarinic receptors. google.com Antagonists can exert their effects by binding to the same site as agonists (competitive) or to a distinct site (non-competitive or allosteric). sigmaaldrich.comwikipedia.org The impact of competitive antagonism can often be counteracted by increasing the concentration of the agonist. msdmanuals.com The nature of the binding between an antagonist and a receptor can be either reversible or irreversible, depending on the stability of the resulting complex. wikipedia.orgmsdmanuals.com

Investigating ligand-receptor interactions involves analyzing the dynamic behavior of molecules and their receptors over time. mdpi.comfrontiersin.org Computational methods, such as molecular dynamics simulations, are valuable tools for exploring these complex interactions and offer insights beyond static structural analyses. mdpi.com These studies can reveal persistent molecular interactions and aid in predicting the time-dependent inhibitory effects of specific compounds. mdpi.com Ligand binding can induce rapid conformational changes in receptors, influencing binding poses and interactions based on the specific ligand and intracellular coupling. mdpi.com The dynamic aspects of ligand-receptor interactions can significantly impact the resulting biological outcome. nih.govnih.gov While the provided information describes the general methodologies and significance of studying ligand-receptor dynamics and mentions studies on other compounds like Mirabegron or Troxerutin in this context, detailed research findings specifically on this compound's ligand-receptor interaction dynamics were not extensively present in the search results. mdpi.comfrontiersin.orgmdpi.comnih.govnih.govmdpi.com Nevertheless, the principles and techniques used in such studies are applicable to understanding this compound's interaction with muscarinic receptors. mdpi.comfrontiersin.org

Contributions to Understanding Cholinergic Neurotransmission Pathways

This compound's function as an anticholinergic agent directly contributes to the investigation of cholinergic neurotransmission, a system reliant on acetylcholine as a primary neurotransmitter. caldic.commdpi.com Acetylcholine mediates its effects through two main classes of receptors: muscarinic and nicotinic receptors. caldic.commdpi.comnih.govacnp.org Cholinergic neurotransmission is essential for a wide range of physiological processes in both the central and peripheral nervous systems. caldic.commdpi.comnih.gov

Muscarinic acetylcholine receptors (mAChRs) are a group of G protein-coupled receptors (GPCRs) comprising five distinct subtypes (M1-M5). frontiersin.orgnih.gov These receptors are broadly distributed throughout the body and are involved in mediating diverse responses in various tissues and within the nervous system. acnp.orgnih.gov this compound's affinity for mAChRs makes it a useful compound for exploring the biology of these receptors. Studies employing muscarinic receptor knockout mice have been instrumental in delineating the physiological roles associated with different muscarinic receptor subtypes. guidetopharmacology.org Research also examines the expression patterns of various muscarinic receptor subtypes in different cell types, such as human Schwann cells, where M1, M2, and M3 subtypes have been observed at higher expression levels compared to M4 and M5. nih.gov The selective activation or blockade of specific muscarinic subtypes can lead to distinct outcomes, such as the inhibition of Schwann cell proliferation mediated by the selective stimulation of the M2 subtype. nih.gov Understanding the molecular biology and function of these subtypes is critical, and compounds like this compound, acting as muscarinic antagonists, serve as valuable tools in these investigations. acnp.orgguidetopharmacology.orgnih.gov

Integration within Neuropharmacological Theories and Concepts

This compound's activity as a muscarinic antagonist positions it within broader neuropharmacological frameworks, particularly those concerning the modulation of cholinergic signaling in the nervous system. Anticholinergic agents, including muscarinic antagonists, are used to influence cholinergic pathways. google.com The principle of receptor antagonism, where a compound blocks the action of an endogenous ligand or agonist, is a cornerstone of neuropharmacology. sigmaaldrich.comwikipedia.orgmsdmanuals.com this compound's mechanism of action at muscarinic receptors exemplifies this fundamental concept. Research involving compounds like this compound contributes to the understanding of how the modulation of specific neurotransmitter systems, such as the cholinergic system, can impact neuronal function and behavior. caldic.commdpi.comnih.gov Furthermore, investigations into the selectivity of antagonists for different receptor subtypes, as observed with muscarinic receptors, represent a crucial aspect in the development of more targeted neuropharmacological interventions. guidetopharmacology.orgnih.govnih.gov The study of ligand-receptor dynamics and the structural basis of receptor interactions, as discussed in the context of antagonist research, directly informs neuropharmacological theories regarding drug action and receptor function. mdpi.comfrontiersin.orgmdpi.comnih.gov

Future Directions in Triperiden Chemical and Biological Research

Development of Novel Triperiden-Based Therapeutic Strategies (Preclinical Focus)

Research is ongoing to develop novel therapeutic strategies based on this compound, with a significant focus on preclinical studies. Given its established antiviral activity against influenza by targeting hemagglutinin, future directions include exploring its potential against other viral strains or even other viruses that utilize similar entry mechanisms. Preclinical studies are crucial for evaluating the efficacy and safety of this compound and its derivatives in relevant animal models before any potential human trials. The development of novel tricyclic compounds based on the structure of this compound has shown promise as anti-influenza virus agents in vitro and in mice, indicating potential for new therapeutic avenues. researchgate.net

Exploration of New Molecular Targets and Pathways for this compound

Beyond its known interaction with muscarinic acetylcholine (B1216132) receptors and influenza virus hemagglutinin, researchers are exploring other potential molecular targets and pathways influenced by this compound. medchemexpress.comglpbio.cnglpbio.com Understanding the full spectrum of its molecular interactions could reveal new therapeutic applications or provide insights into its existing activities. This involves detailed biochemical and cellular studies to identify proteins or pathways that are modulated by this compound exposure.

Advancements in Synthetic Methodologies for this compound Analogues

Advancements in synthetic methodologies are key to developing novel this compound analogues with potentially improved efficacy, reduced off-target effects, or altered pharmacokinetic profiles. The synthesis of new derivatives, such as the novel tricyclic compounds based on the this compound structure, demonstrates the ongoing efforts in this area. researchgate.net Traditional synthetic routes for this compound involve steps like nucleophilic addition to form the tertiary alcohol backbone, followed by purification. Future work in this area may involve exploring more efficient or stereoselective synthetic routes and developing libraries of analogues for screening.

Enhancing Predictive Models for this compound's Biological Activity

Computational approaches and predictive models are becoming increasingly important in drug discovery. Enhancing predictive models for this compound's biological activity involves utilizing data from in vitro and in vivo studies to build models that can forecast the activity of new this compound analogues or predict its effects on different biological systems. This can help prioritize compounds for synthesis and experimental testing, accelerating the research process.

Application of Emerging Technologies in this compound Drug Discovery

Emerging technologies are being applied to this compound research to facilitate drug discovery. This includes techniques such as high-throughput screening to quickly assess the activity of numerous analogues, advanced imaging techniques to visualize its interactions with molecular targets, and sophisticated computational methods like molecular dynamics simulations to understand its binding mechanisms. The use of techniques like molecular modeling has been employed in understanding the interaction of compounds, including N-substituted piperidines related to this compound, with influenza virus hemagglutinin. nih.gov

Addressing Challenges in Preclinical Translation and Research Design

Addressing challenges in preclinical translation and research design is critical for the successful development of any this compound-based therapeutic. This involves designing rigorous preclinical studies that can accurately predict human responses, optimizing animal models to better mimic human diseases, and ensuring that research findings are reproducible and robust. researchgate.net Challenges in preclinical translation often involve the differences between in vitro and in vivo results, as well as species-specific variations.

Methodological Guidance for Robust Preclinical Efficacy Studies

Robust preclinical efficacy studies (PCESs) are fundamental for evaluating the potential of compounds like this compound before clinical trials. These studies aim to provide evidence of disease response in animal models. plos.org A systematic review of PCESs in investigator brochures highlighted critical areas for methodological improvement. Key elements often poorly reported include sample size calculation, randomization, and blinded outcome assessment. plos.orgnih.gov For instance, a review of 708 PCESs found that less than 5% described these essential elements for reducing validity threats. plos.orgnih.gov

To enhance the robustness of preclinical efficacy studies for this compound, several methodological considerations are crucial:

Clear Objectives and Hypotheses: Precisely define the research question and the expected outcomes.

Appropriate Animal Models: Select animal models that accurately mimic the relevant aspects of the disease being studied (e.g., influenza infection models).

Sufficient Sample Size: Determine the appropriate sample size using statistical methods to ensure adequate power to detect a meaningful effect. plos.orggu.se

Randomization: Randomly assign animals to treatment and control groups to minimize selection bias. plos.orgnih.gov

Control Groups: Include appropriate control groups (e.g., vehicle control, positive control with a known antiviral) for comparison. plos.org

Blinding: Blind investigators assessing outcomes to the treatment allocation to prevent observer bias. plos.orgnih.gov

Detailed Reporting: Transparently report all aspects of the study design, execution, and analysis, including any challenges encountered. Referencing published, peer-reviewed reports of preclinical efficacy can provide additional valuable information. plos.org

Mechanistic Evidence: Incorporate studies that investigate the underlying mechanism of this compound's antiviral action to support efficacy findings. plos.org

Preclinical studies evaluating this compound's antiviral efficacy have shown promising results. In vitro studies indicated that this compound can reduce influenza A/B replication. In vivo studies in mice treated with this compound demonstrated delayed viral onset and reduced viral titers during influenza challenges. For example, one study reported 70% inhibition of influenza A in MDCK cells, and another showed that 3-day pre-treatment prevented murine influenza. Research also suggests that this compound effectively inhibits the replication of influenza A virus (H1N1) in vitro. google.com

Table 1: Summary of Selected Preclinical Efficacy Findings for this compound

| Study | Compound | Outcome | Model |

| Presber et al. (1984) | This compound | 70% inhibition of influenza A | MDCK cells |

| Heider et al. (1985) | This compound | Prevented murine influenza (3-day pre-treatment) | Murine model |

| In Vitro Studies | This compound | Reduces influenza A/B replication by 60–80% at 10 µM | Cell culture |

| In Vivo Studies | This compound | Delayed viral onset, reduced viral titers | Murine model |

Further rigorous preclinical studies following robust methodologies are essential to fully characterize this compound's antiviral potential and inform future clinical development.

Research on Resistance Mechanisms and Strategies to Overcome Them

While this compound has shown efficacy against influenza viruses, the emergence of resistance is a critical consideration for its potential as an antiviral agent. Some strains of influenza have developed resistance to this compound, highlighting the need for ongoing research into resistance mechanisms and strategies to overcome them.

This compound's antiviral activity against influenza viruses involves targeting the hemagglutinin (HA) protein and inhibiting the conformational change in HA at acidic pH, which is necessary for viral entry. glpbio.comnih.gov Resistance mechanisms can involve mutations in the HA protein that allow the virus to evade this inhibition. google.com Studies have indicated that mutations conferring resistance to this compound have been mapped to HA. nih.gov

Research into resistance mechanisms of antivirals, including those targeting viral entry, is an active area. For instance, studies on other HA inhibitors have shown that resistance can arise from mutations in HA that destabilize the protein, allowing the conformational change to occur even in the presence of the inhibitor. nih.gov These mutations can occur throughout the HA1 and HA2 molecules, although many are found in HA2. nih.gov

Strategies to overcome this compound resistance could include:

Identifying Resistance Mutations: Detailed studies are needed to pinpoint the specific mutations in influenza virus strains that confer resistance to this compound.

Investigating Cross-Resistance: While this compound's mechanism is distinct, cross-resistance with other antivirals, such as amantadine, has been observed. windows.net Understanding the extent and mechanisms of cross-resistance is crucial.

Developing Derivative Compounds: Research into this compound derivatives with modified structures may yield compounds that retain efficacy against resistant strains.

Combination Therapies: Exploring the use of this compound in combination with other antiviral agents targeting different stages of the viral life cycle could help prevent or overcome resistance. nih.gov

Understanding pH Modulation: this compound is thought to interfere with HA-mediated fusion by nonspecifically increasing endosomal pH. nih.gov Research into how viruses overcome this pH modulation could reveal new therapeutic targets.

Further research focusing on the molecular basis of this compound resistance in influenza viruses is essential for developing strategies to maintain its effectiveness and guide the development of novel antiviral compounds.

常见问题

Q. What protocols address ethical concerns in this compound trials involving vulnerable populations (e.g., Parkinson’s patients)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。